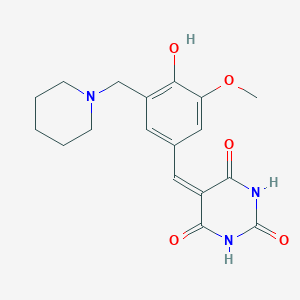
Parp1-IN-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp1-IN-9 is a selective inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in DNA repair processes. PARP1 inhibitors have gained significant attention in the field of cancer therapy due to their ability to enhance the efficacy of DNA-damaging agents by preventing the repair of damaged DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-9 involves several steps, starting with the preparation of key intermediates. One method involves the nitration of 6-hydroxynicotinic acid using concentrated sulfuric acid and fuming nitric acid, followed by further reactions to obtain the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Parp1-IN-9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and selectivity as a PARP1 inhibitor .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced pharmacological properties. These derivatives are designed to improve the compound’s selectivity and potency as a PARP1 inhibitor .
Scientific Research Applications
Parp1-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA repair and the role of PARP1 in cellular processes . In biology, this compound is used to investigate the effects of PARP1 inhibition on various cellular pathways and stress responses . In medicine, it is being explored as a potential therapeutic agent for the treatment of cancers with high genomic instability, such as those with BRCA mutations . Additionally, this compound has applications in industry, particularly in the development of new drugs and therapeutic strategies .
Mechanism of Action
Parp1-IN-9 exerts its effects by selectively inhibiting the activity of PARP1. PARP1 is involved in the repair of single-strand breaks in DNA through the base excision repair pathway. By inhibiting PARP1, this compound prevents the repair of damaged DNA, leading to the accumulation of DNA damage and ultimately cell death . This mechanism is particularly effective in cancer cells with defective DNA repair pathways, making this compound a promising candidate for cancer therapy .
Comparison with Similar Compounds
Parp1-IN-9 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include Olaparib, Rucaparib, and Niraparib, which are also PARP1 inhibitors used in cancer therapy . this compound has shown improved selectivity towards PARP1 and enhanced anticancer activity compared to these compounds . This makes this compound a valuable addition to the arsenal of PARP1 inhibitors for cancer treatment.
Properties
Molecular Formula |
C18H21N3O5 |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[[4-hydroxy-3-methoxy-5-(piperidin-1-ylmethyl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H21N3O5/c1-26-14-9-11(8-13-16(23)19-18(25)20-17(13)24)7-12(15(14)22)10-21-5-3-2-4-6-21/h7-9,22H,2-6,10H2,1H3,(H2,19,20,23,24,25) |
InChI Key |
HXNAGUIJNFUEAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCCCC2)C=C3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















